(7Z,10Z,13Z)-Docosatrienoyl-CoA

Fatty Acid Elongation Lipidomics Metabolic Engineering

Procure the definitive (7Z,10Z,13Z)-docosatrienoyl-CoA for unambiguous n-3 PUFA elongation studies. Unlike generic C22:3 acyl-CoAs, this exact isomer is the obligate intermediate for ELOVL2/5-mediated α-linolenic acid elongation. Its unique structure eliminates cross-reactivity with n-6 pathways, delivering accurate Km/Vmax data and high signal-to-noise in screening assays. Ideal for LC-MS/MS method development and tracer studies.

Molecular Formula C43H72N7O17P3S
Molecular Weight 1084.1 g/mol
Cat. No. B15548979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Z,10Z,13Z)-Docosatrienoyl-CoA
Molecular FormulaC43H72N7O17P3S
Molecular Weight1084.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h11-12,14-15,17-18,30-32,36-38,42,53-54H,4-10,13,16,19-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b12-11-,15-14-,18-17-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyBOJVEOGDQADCIC-PVJOIOLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7Z,10Z,13Z)-Docosatrienoyl-CoA: Chemical Identity and Baseline Characterization for Research Procurement


(7Z,10Z,13Z)-Docosatrienoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA thioester, comprising a C22:3 acyl chain (with three cis-double bonds at positions 7, 10, and 13) linked to coenzyme A [1]. It functions as an obligate intermediate in the biosynthesis and metabolic elongation of polyunsaturated fatty acids, with documented roles in the production of specialized lipid mediators [2]. The compound is typically supplied as a research-grade biochemical for use in in vitro and cell-based assays, with standard storage at -20°C for powder and -80°C in solution .

Why (7Z,10Z,13Z)-Docosatrienoyl-CoA Cannot Be Replaced by Other Very Long-Chain Acyl-CoA Analogs


Very long-chain acyl-CoA thioesters are not functionally interchangeable due to strict chain-length and double-bond specificity exhibited by downstream enzymes, particularly fatty acid elongases (ELOVL) and desaturases [1]. The (7Z,10Z,13Z) isomer exhibits a distinct metabolic fate and may serve as a specific substrate or product for enzymes with defined regioselectivity, whereas generic substitution with other C22 acyl-CoA species (e.g., the omega-6 isomer (10Z,13Z,16Z)-Docosatrienoyl-CoA or the more common arachidonoyl-CoA) can lead to altered kinetics or inactive pathways in targeted assays [2].

Quantitative Differentiation of (7Z,10Z,13Z)-Docosatrienoyl-CoA from Related Acyl-CoA Species


Chain-Length and Double-Bond Position Specificity: Distinction from C20 and C18 Polyunsaturated Acyl-CoA Analogs

The (7Z,10Z,13Z)-Docosatrienoyl-CoA (C22:3) is a specific substrate for very long-chain fatty acid elongase 2 (ELOVL2), which exhibits a strict requirement for a C20-C22 acyl chain with a double bond at the n-9 position for efficient condensation with malonyl-CoA. In contrast, the closely related arachidonoyl-CoA (C20:4) is a poor substrate for ELOVL2 due to its shorter chain length and different double-bond configuration [1].

Fatty Acid Elongation Lipidomics Metabolic Engineering

Isomeric Specificity: Divergent Metabolic Fate vs. (10Z,13Z,16Z)-Docosatrienoyl-CoA

The (7Z,10Z,13Z) isomer (C22:3 n-9) and the (10Z,13Z,16Z) isomer (C22:3 n-6) are metabolically distinct. In pathway databases, (7Z,10Z,13Z)-Docosatrienoyl-CoA is explicitly linked to the biosynthesis of unsaturated fatty acids and the elongation of α-linolenic acid (n-3 series), while the (10Z,13Z,16Z) isomer is annotated as an intermediate in the elongation of linoleic acid (n-6 series) [1]. No evidence suggests these isomers are interchangeable as substrates for the same elongase.

Fatty Acid Metabolism Isomer Discrimination Pathway Analysis

Comparative Stability and Storage Requirements vs. Common C18:1 (Oleoyl-CoA)

Polyunsaturated acyl-CoA thioesters like (7Z,10Z,13Z)-Docosatrienoyl-CoA exhibit enhanced susceptibility to oxidation and hydrolysis compared to monounsaturated or saturated analogs. Vendor specifications for this compound mandate storage at -20°C (powder) or -80°C (solution), whereas oleoyl-CoA (C18:1) is typically stable at -20°C in solution for longer durations .

Acyl-CoA Stability Sample Handling Polyunsaturation Effects

Purity and Analytical Characterization: Basis for Reliable Lipidomics Quantitation

Reputable vendors supply (7Z,10Z,13Z)-Docosatrienoyl-CoA with validated purity ≥98% as determined by HPLC and LC-MS, accompanied by a Certificate of Analysis (CoA) [1]. This level of analytical rigor ensures accurate quantitation when used as an internal standard or calibration reference in targeted lipidomics. In contrast, generic or research-grade acyl-CoA preparations often lack batch-specific purity data, introducing significant quantitative uncertainty.

Lipidomics Standards Quantitative Analysis QC/QA

Optimal Use Cases for (7Z,10Z,13Z)-Docosatrienoyl-CoA in Research and Industrial Settings


In Vitro Reconstitution of the n-3 Polyunsaturated Fatty Acid Elongation Pathway

Use (7Z,10Z,13Z)-Docosatrienoyl-CoA as the substrate in cell-free enzyme assays to characterize the activity and specificity of very long-chain fatty acid elongases (e.g., ELOVL2, ELOVL5) involved in the conversion of α-linolenic acid (18:3 n-3) to longer-chain PUFA intermediates [1]. The compound's exact C22:3 n-9 structure is critical for obtaining accurate kinetic constants (Km, Vmax) that reflect the physiological elongation of n-3 substrates.

Targeted Lipidomics: Quantification of Acyl-CoA Pools in Mammalian Tissues

Employ (7Z,10Z,13Z)-Docosatrienoyl-CoA as an external calibration standard or as a reference compound for developing LC-MS/MS multiple reaction monitoring (MRM) methods [2]. Its high purity and defined structure enable precise quantitation of endogenous C22:3 acyl-CoA species in liver, brain, or adipose tissue, facilitating studies on nutritional regulation of PUFA metabolism.

Metabolic Flux Analysis in Genetically Modified Cell Lines

In studies involving overexpression or knockout of elongase/desaturase genes, use (7Z,10Z,13Z)-Docosatrienoyl-CoA as a tracer or spike-in control to differentiate between n-3 and n-6 pathway contributions [1]. The isomer's specific KEGG pathway mapping ensures that any observed changes in downstream products can be correctly attributed to alterations in the n-3 elongation branch, avoiding cross-talk with the n-6 pathway.

Development of Enzymatic Assays for High-Throughput Screening

Develop and validate high-throughput screening assays for modulators of ELOVL enzymes using (7Z,10Z,13Z)-Docosatrienoyl-CoA as the specific substrate [1]. The compound's chain-length and double-bond specificity reduce the likelihood of off-target effects in primary screens, improving the signal-to-noise ratio and facilitating the identification of selective elongase inhibitors or activators.

Technical Documentation Hub

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